4-Bromo-2,5-dimethyl-2H-1,2,3-triazole
Overview
Description
4-Bromo-2,5-dimethyl-2H-1,2,3-triazole is a chemical compound with the CAS Number: 942060-54-0. It has a molecular weight of 176.02 . The compound is stored in an inert atmosphere at temperatures between 2-8°C . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of this compound involves reactions with butyllithium in diethyl ether or tetrahydrofuran at low temperatures . The resulting lithiated derivatives are quenched with various reagents to yield the corresponding 5-substituted 1,2,3-triazole .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C4H6BrN3 . The InChI code for this compound is 1S/C4H6BrN3/c1-3-4(5)7-8(2)6-3/h1-2H3 .Chemical Reactions Analysis
4,5-Dibromo-l-methoxymethyl-1H- and -2-methoxymethyl-2H 1,2,3-triazole react with butyllithium at position-5 and the resulting lithiated derivatives are quenched with various reagents to give high yields of the corresponding 5-substituted 1,2,3-triazole .Physical and Chemical Properties Analysis
This compound has a boiling point of 244°C at 760 mmHg . It has a flash point of 101.4 . The compound is soluble with a solubility of 3.84 mg/ml .Scientific Research Applications
Epigenetic Regulation and Bromodomain Ligands
Triazole derivatives, including those similar to "4-Bromo-2,5-dimethyl-2H-1,2,3-triazole," have been studied for their role in epigenetic regulation. For instance, 3,5-dimethylisoxazoles act as acetyl-lysine-mimetic bromodomain ligands. These compounds are competitive inhibitors of the histone-bromodomain interaction, showing antiproliferative and anti-inflammatory properties. The selective inhibition of bromodomains suggests potential applications in gene transcription regulation and the development of therapeutic agents for diseases associated with epigenetic dysregulation (Hewings et al., 2011).
Cycloaddition Reactions and Synthetic Applications
Research has also focused on the generation and cycloaddition reactions of 1,2,3-triazole analogs, like the one derived from "this compound." These reactions are fundamental in organic synthesis, enabling the construction of complex molecules. For example, the 1,2,3-triazole analogue of o-quinodimethane can be generated in situ and engaged in Diels-Alder cycloadditions, facilitating the synthesis of diverse compounds (Mertzanos et al., 1992).
Antitumoral and Cytotoxic Agents
Some studies have synthesized and evaluated novel triazole-linked compounds for their cytotoxic potential against various human cancer cell lines. For instance, a series of novel 7-hydroxy-4-phenylchromen-2-one–linked to triazole moieties demonstrated potent cytotoxic activities, highlighting the potential of triazole derivatives as antitumoral agents (Liu et al., 2017).
Corrosion Inhibition
Triazole derivatives, including those structurally related to "this compound," have been investigated as corrosion inhibitors. These compounds exhibit significant efficiency in protecting metals from corrosion in acidic media, making them valuable for industrial applications (Chaitra et al., 2015).
Chemical Structure and Biological Activity Analysis
The chemical structure of triazole derivatives has been linked to various biological activities. Analysis has revealed that certain triazole compounds demonstrate antimicrobial, antitumoral, antiviral, and antioxidant activities. This relationship between chemical structure and biological function underscores the versatility and potential of triazole derivatives in developing new therapeutic agents (Bigdan, 2021).
Safety and Hazards
Mechanism of Action
Target of Action
Triazole compounds are generally known to interact with various enzymes and receptors in biological systems .
Mode of Action
It’s known that triazole compounds often act by binding to their target proteins, thereby altering their function .
Biochemical Pathways
Triazole compounds are often involved in a wide range of biochemical processes, including signal transduction, protein synthesis, and metabolic pathways .
Pharmacokinetics
The physicochemical properties of the compound, such as its molecular weight and solubility, can influence its pharmacokinetic profile .
Result of Action
Based on the general properties of triazole compounds, it can be inferred that the compound may have a wide range of biological effects, depending on its specific targets and mode of action .
Action Environment
The action, efficacy, and stability of 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole can be influenced by various environmental factors. For instance, the compound should be stored under an inert gas (nitrogen or argon) at 2-8°C to maintain its stability . Furthermore, the compound’s action can be affected by the pH, temperature, and presence of other molecules in its environment .
Properties
IUPAC Name |
4-bromo-2,5-dimethyltriazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrN3/c1-3-4(5)7-8(2)6-3/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFQGJCDYFLYVPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(N=C1Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00727169 | |
Record name | 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00727169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
942060-54-0 | |
Record name | 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00727169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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